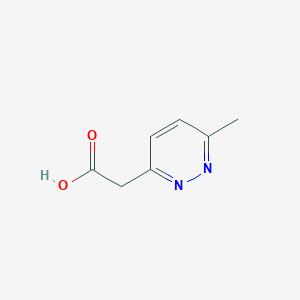

2-(6-Methylpyridazin-3-yl)acetic acid

Description

Historical Context and Evolution of Pyridazine (B1198779) Chemistry in Academic Research

The chemistry of pyridazines, a class of diazines, has a rich history that has seen significant evolution in academic and industrial research. Initially, the synthesis of the parent pyridazine ring was a complex endeavor. However, the development of more efficient synthetic methodologies has opened the door to the creation of a diverse library of pyridazine derivatives. researchgate.net Early research focused on understanding the fundamental reactivity and electronic properties of the pyridazine nucleus. Over the decades, the focus has shifted towards the application of pyridazines in various scientific domains, particularly in medicinal chemistry and materials science, owing to their unique chemical and physical properties.

Significance of Pyridazine-Containing Scaffolds in Contemporary Chemical Biology and Material Science

Pyridazine-containing scaffolds are recognized as "privileged structures" in drug discovery, meaning they are capable of binding to multiple biological targets with high affinity. nih.gov This versatility has led to the development of numerous pyridazine derivatives with a wide range of pharmacological activities, including anticancer, antihypertensive, anti-inflammatory, and antimicrobial properties. nih.gov The nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, which is a crucial feature for molecular recognition and binding to biological macromolecules. nih.gov In the realm of material science, the pyridazine core is being explored for the development of energetic materials, corrosion inhibitors, and organic semiconductors. liberty.eduresearchgate.net

Overview of Acetic Acid Derivatives as Integral Functionalities in Organic Synthesis and Ligand Design

Acetic acid and its derivatives are fundamental building blocks in organic synthesis. The carboxylic acid group is a versatile functional handle that can be readily converted into a variety of other functional groups, such as esters, amides, and acid halides. numberanalytics.com In the context of ligand design for metal complexes and biological targets, the acetic acid moiety can serve as a coordinating group or a linker to other molecular fragments. nih.govresearchgate.net The presence of a carboxylic acid can also enhance the solubility and pharmacokinetic properties of a molecule, which is a critical consideration in drug design. numberanalytics.com

Rationale for Focused Investigation of 2-(6-Methylpyridazin-3-yl)acetic acid

The focused investigation of this compound is warranted by the synergistic potential of its constituent parts: the pyridazine ring and the acetic acid side chain. The 6-methyl-pyridazine moiety offers a specific substitution pattern on the heterocyclic core, which can influence its electronic properties and steric interactions with biological targets. The acetic acid functionality provides a handle for further chemical modification and can play a significant role in the molecule's interaction with its environment. While extensive research has been conducted on various pyridazine derivatives, a detailed examination of this compound itself is lacking in the current scientific literature. A thorough investigation of this specific compound could unveil novel biological activities or material properties, thereby expanding the chemical space of functional pyridazine derivatives.

Detailed Research Findings on this compound

As of the current body of scientific literature, specific research dedicated solely to the synthesis, characterization, and application of this compound is not extensively documented. However, based on the well-established chemistry of pyridazines and acetic acid derivatives, we can infer potential synthetic routes and properties for this compound.

Hypothetical Synthesis and Properties

A plausible synthetic route to this compound could involve the introduction of an acetic acid or a precursor group onto a pre-formed 6-methylpyridazine core. For instance, a common strategy for the synthesis of pyridazine derivatives involves the reaction of a 1,4-dicarbonyl compound with hydrazine (B178648). organic-chemistry.org Subsequent functionalization at the 3-position of the resulting 6-methylpyridazine could be achieved through various organic reactions.

The chemical and physical properties of this compound can be predicted based on its structure. The presence of the carboxylic acid group would confer acidic properties to the molecule, and it would be expected to be a solid at room temperature with a relatively high melting point due to the potential for intermolecular hydrogen bonding.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value/Characteristic |

|---|---|

| Molecular Formula | C₇H₈N₂O₂ |

| Molecular Weight | 152.15 g/mol |

| Appearance | Crystalline solid |

| Solubility | Soluble in polar organic solvents and aqueous base |

Note: The data in this table is hypothetical and based on the general properties of similar chemical structures. Experimental verification is required.

Potential Applications in Chemical Biology and Material Science

Given the known biological activities of many pyridazine derivatives, this compound could be a candidate for screening in various biological assays. The combination of the pyridazine scaffold and the acetic acid moiety makes it an interesting fragment for the design of enzyme inhibitors or receptor ligands.

In material science, the compound could be explored as a ligand for the synthesis of coordination polymers or metal-organic frameworks (MOFs). The nitrogen atoms of the pyridazine ring and the oxygen atoms of the carboxylate group could coordinate to metal ions, leading to the formation of extended structures with potentially interesting catalytic, magnetic, or porous properties.

Table 2: Potential Areas of Investigation for this compound

| Field | Potential Application/Research Focus |

|---|---|

| Chemical Biology | - Screening for anticancer, anti-inflammatory, or antimicrobial activity. - Use as a scaffold for the development of enzyme inhibitors. - Investigation as a ligand for biological receptors. |

| Material Science | - Synthesis of novel metal-organic frameworks (MOFs). - Development of corrosion inhibitors for metals. - Exploration as a component in organic electronic materials. |

Note: The applications listed are speculative and based on the known utility of related pyridazine and acetic acid compounds.

Structure

3D Structure

Properties

IUPAC Name |

2-(6-methylpyridazin-3-yl)acetic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-5-2-3-6(9-8-5)4-7(10)11/h2-3H,4H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZPVXMXJHQOMSB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN=C(C=C1)CC(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Spectroscopic Characterization and Structural Elucidation of 2 6 Methylpyridazin 3 Yl Acetic Acid

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structural Determination

Single-crystal X-ray diffraction is an essential technique for the unambiguous determination of the three-dimensional molecular structure of a compound in the solid state. This method provides precise atomic coordinates, from which bond lengths, bond angles, and torsional angles can be calculated. Furthermore, it reveals details about intermolecular interactions and crystal packing.

The crystallographic parameters for this illustrative compound are detailed in the interactive table below.

Electrochemical Characterization Techniques (e.g., Cyclic Voltammetry) for Redox Behavior Analysis

Electrochemical methods, particularly cyclic voltammetry (CV), are pivotal for assessing the redox behavior of a compound. CV provides information on the oxidation and reduction potentials, the stability of the electrochemically generated species, and the kinetics of electron transfer reactions.

While specific cyclic voltammetry data for 2-(6-Methylpyridazin-3-yl)acetic acid is not available, the electrochemical properties of pyridazine (B1198779) derivatives have been a subject of study. The redox behavior of the pyridazine core is significantly influenced by the nature and position of its substituents. Generally, the pyridazine ring is electron-deficient and thus prone to reduction. The presence of a methyl group (an electron-donating group) and an acetic acid moiety (which can have variable effects depending on the conditions) would modulate the redox potentials.

For illustrative purposes, the electrochemical behavior of a series of 3,6-disubstituted pyridazine derivatives was investigated in dimethylformamide. peacta.org This study demonstrated that these compounds are electrochemically active, with monochlorinated pyridazines showing two reduction waves. The potentials of these redox processes were found to be dependent on the electron-donating or electron-accepting nature of the substituents. peacta.org

The following interactive table provides a hypothetical representation of cyclic voltammetry data for a substituted pyridazine, illustrating the key parameters obtained from such an experiment.

In a typical experiment, the oxidation potential (Epa) and reduction potentials (Epc) are measured. The reversibility of a redox couple provides insight into the stability of the radical ions formed upon electron transfer.

Computational Chemistry and Theoretical Investigations of 2 6 Methylpyridazin 3 Yl Acetic Acid

Quantum Chemical Calculations for Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental to understanding the behavior of a molecule based on its electronic makeup. These methods solve the Schrödinger equation, or approximations of it, to determine the electronic structure and associated properties. For 2-(6-Methylpyridazin-3-yl)acetic acid, such calculations can predict its geometry, stability, and chemical reactivity.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. mdpi.com It is particularly effective for optimizing molecular geometries to find the most stable conformation, which corresponds to a minimum on the potential energy surface. gsconlinepress.com For this compound, geometry optimization using a functional like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) would predict bond lengths, bond angles, and dihedral angles of the molecule in its ground state. mdpi.commdpi.com

The process involves iteratively adjusting the atomic coordinates to minimize the total electronic energy of the molecule. The resulting optimized structure is crucial as it provides a realistic model for calculating other properties. Furthermore, by exploring the potential energy surface, it is possible to identify various conformers and the energy barriers between them, providing a comprehensive energy landscape of the molecule.

Table 1: Illustrative Optimized Geometrical Parameters for this compound This table presents representative data to illustrate the output of a DFT geometry optimization. Actual values would be obtained from specific calculations.

| Parameter | Bond/Angle | Calculated Value |

|---|---|---|

| Bond Length | N1-N2 | 1.34 Å |

| Bond Length | C3-C(acetic) | 1.51 Å |

| Bond Length | C(carboxyl)-O(H) | 1.35 Å |

| Bond Angle | C6-N1-N2 | 119.5° |

| Bond Angle | N2-C3-C(acetic) | 121.0° |

| Dihedral Angle | N1-C6-C5-C4 | 0.5° |

Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. gsconlinepress.com

The energy of the HOMO (EHOMO) is related to the ionization potential, and the energy of the LUMO (ELUMO) is related to the electron affinity. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. researchgate.net A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For this compound, DFT calculations can provide precise values for these orbital energies and the resulting energy gap.

Table 2: Representative Frontier Molecular Orbital Data This table shows example values for FMO analysis. Specific calculations are required for precise data on this compound.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.85 |

| ELUMO | -1.75 |

| Energy Gap (ΔE) | 5.10 |

Computational methods can also generate a Molecular Electrostatic Potential (MEP) map. The MEP map visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically colored blue). researchgate.net For this compound, the MEP would likely show negative potential around the nitrogen atoms of the pyridazine (B1198779) ring and the oxygen atoms of the carboxylic acid group, indicating these are potential sites for electrophilic attack or hydrogen bonding. nih.gov

Key descriptors include:

Chemical Hardness (η): Defined as (I - A) / 2, it measures the resistance of a molecule to change its electron distribution. Hard molecules have a large HOMO-LUMO gap. ijopaar.com

Chemical Softness (S): The reciprocal of hardness (S = 1 / η), it indicates the ease of electron cloud polarization. Soft molecules are generally more reactive. ijopaar.com

Electronegativity (χ): Calculated as (I + A) / 2, it represents the ability of a molecule to attract electrons.

Electrophilicity Index (ω): Defined as μ² / (2η) (where μ is the chemical potential, μ ≈ -χ), this index quantifies the energy stabilization when a molecule accepts an optimal number of electrons from its environment. A high electrophilicity index indicates a good electrophile. ijopaar.com

These parameters offer a comprehensive profile of the chemical nature of this compound, helping to predict its behavior in chemical reactions.

Table 3: Illustrative Global Reactivity Descriptors This table contains example values for global reactivity descriptors based on the FMO data in Table 2.

| Descriptor | Symbol | Calculated Value (eV) |

|---|---|---|

| Ionization Potential | I | 6.85 |

| Electron Affinity | A | 1.75 |

| Chemical Hardness | η | 2.55 |

| Chemical Softness | S | 0.39 |

| Electronegativity | χ | 4.30 |

| Electrophilicity Index | ω | 3.62 |

Molecular Modeling and Dynamics Simulations

Beyond static quantum chemical calculations, molecular modeling and dynamics simulations explore the behavior of a molecule in a more complex, often biological, environment. These techniques are crucial for drug discovery and design.

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein) to form a stable complex. nih.gov This method is widely used to predict the binding affinity and interaction patterns of potential drug candidates with their biological targets.

For this compound, docking studies can provide valuable hypotheses about its potential mechanism of action. Given that some pyridazine derivatives have been investigated as inhibitors of cyclooxygenase (COX) enzymes, a putative docking study could explore the binding of this compound to the active site of COX-2. nih.gov The study would involve preparing the 3D structures of the ligand and the protein receptor, defining a binding site (or "grid box") on the protein, and then using a scoring function to evaluate different binding poses.

The results would include a binding energy score (typically in kcal/mol), which estimates the affinity of the ligand for the protein, and a detailed view of the intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. For example, the carboxylic acid moiety of the ligand might form hydrogen bonds with key amino acid residues like Arginine or Histidine in the active site of an enzyme.

Table 4: Hypothetical Docking Results for this compound with COX-2 This table illustrates the type of data generated from a molecular docking study. It is not based on actual experimental results.

| Parameter | Result |

|---|---|

| Binding Energy (kcal/mol) | -8.5 |

| Interacting Residues (Hydrogen Bonds) | Arg120, Tyr355 |

| Interacting Residues (Hydrophobic) | Val523, Leu352, Phe518 |

| Reference Drug (Celecoxib) Binding Energy (kcal/mol) | -10.2 |

Conformational Analysis and Conformational Isomerism of the Acetic Acid Side Chain

The conformational landscape of the acetic acid side chain in this compound is a critical determinant of its molecular properties and potential interactions. Theoretical and computational chemistry provide powerful tools to explore this landscape, offering insights into the molecule's flexibility, preferred spatial arrangements, and the energetic barriers between different conformations. While specific experimental or computational studies on this compound are not extensively available in the current body of scientific literature, we can deduce the likely conformational behavior based on well-established principles and computational studies of analogous heteroarylacetic acid systems.

Computational methods, particularly Density Functional Theory (DFT), are well-suited to investigate these conformational preferences. A typical approach involves a systematic scan of the potential energy surface (PES) by rotating the key dihedral angles. For this compound, the crucial dihedral angle would be defined by the atoms C4-C3-Cα-Cβ, where C3 and C4 are atoms of the pyridazine ring, Cα is the methylene (B1212753) carbon, and Cβ is the carbonyl carbon.

From such an analysis, it is anticipated that the acetic acid side chain of this compound would exhibit several stable or metastable conformers. The most stable conformers would likely arise from a balance between minimizing steric repulsion between the carboxylic acid group and the methyl group on the pyridazine ring, and maximizing any potential stabilizing intramolecular interactions, such as hydrogen bonding or favorable electronic delocalization.

The planarity of the pyridazine ring and the sp2 hybridization of the attached carbon atom would lead to significant energy barriers for rotation, resulting in distinct, observable conformers at lower temperatures. The relative energies of these conformers, as well as the energy barriers separating them, can be precisely calculated. These calculations would typically employ a basis set of sufficient size and include considerations for electron correlation to ensure accuracy.

Below is a hypothetical interactive data table summarizing the likely results of a DFT study on the conformational isomers of the acetic acid side chain of this compound. The data presented is illustrative of what a computational analysis would yield for a molecule of this nature.

| Conformer | Dihedral Angle (C4-C3-Cα-Cβ) (°) | Relative Energy (kcal/mol) | Rotational Barrier (kcal/mol) | Description |

|---|---|---|---|---|

| I (Global Minimum) | -15 | 0.00 | - | Near-planar orientation with the carboxylic acid group directed away from the methyl group. |

| II | 165 | 1.25 | - | Near-planar orientation with the carboxylic acid group in proximity to the methyl group, leading to some steric strain. |

| Transition State I-II | 90 | 4.50 | 4.50 | Orthogonal arrangement of the acetic acid side chain relative to the pyridazine ring. |

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical studies are indispensable for elucidating the mechanisms of chemical reactions at a molecular level. For this compound, computational chemistry can be employed to investigate various potential reactions, such as decarboxylation, esterification, or reactions involving the pyridazine ring. These studies involve mapping the reaction pathway, identifying transition states, and calculating activation energies, thereby providing a detailed understanding of the reaction kinetics and thermodynamics.

A key application of theoretical chemistry in this context is the study of transition states. A transition state is a high-energy, transient configuration of atoms that occurs during a chemical reaction as reactants are converted into products. The structure and energy of the transition state are paramount in determining the reaction rate.

For instance, the thermal decarboxylation of this compound, while likely requiring high temperatures, could be modeled computationally. The reaction would proceed through a transition state where the C-C bond of the carboxylic acid group is elongated and partially broken, while a new C-H bond begins to form on the methylene carbon. The geometry of this transition state, including bond lengths and angles of the forming and breaking bonds, can be precisely determined using quantum mechanical calculations.

The activation energy for the reaction is the difference in energy between the reactants and the transition state. A lower activation energy implies a faster reaction rate. Computational methods can predict these activation energies with a high degree of accuracy, often within a few kcal/mol of experimental values.

Furthermore, theoretical studies can explore the influence of catalysts or different solvent environments on the reaction mechanism and energetics. For example, the acid-catalyzed esterification of this compound with an alcohol could be modeled to understand the role of the acid catalyst in lowering the activation barrier by protonating the carbonyl oxygen, thereby making the carbonyl carbon more electrophilic.

Below is a hypothetical interactive data table presenting the results of a theoretical study on a potential reaction of this compound. The data is illustrative and representative of the type of information that would be generated from a computational investigation of a reaction mechanism.

| Reaction | Reactant(s) | Product(s) | Transition State Geometry (Key Features) | Activation Energy (ΔG‡) (kcal/mol) |

|---|---|---|---|---|

| Thermal Decarboxylation | This compound | 3,6-Dimethylpyridazine + CO2 | Elongated Cα-Cβ bond (1.8 Å); Partially formed Cα-H bond. | 45.2 |

| Acid-Catalyzed Esterification with Methanol | This compound + Methanol + H+ | Methyl 2-(6-methylpyridazin-3-yl)acetate + H2O + H+ | Tetrahedral intermediate with elongated C-OH and C-OCH3 bonds. | 22.5 |

Structure Activity Relationship Sar Studies of 2 6 Methylpyridazin 3 Yl Acetic Acid Analogues

Systematic Modification of the Pyridazine (B1198779) Ring Substituents and their Influence on Molecular Interactions

The pyridazine ring is a core structural element that offers multiple sites for modification, allowing for a detailed investigation of how different substituents impact molecular interactions. The nature, size, and electronic properties of substituents on the pyridazine ring can profoundly affect a compound's affinity for its biological target.

Research on related pyridazinone derivatives has shown that the introduction of various substituents at the 6-position of the ring system can significantly modulate biological activity. For instance, in a series of (6-substituted-3(2H)-pyridazinon-2-yl)acetic acid derivatives, which share the acetic acid side chain but differ in its point of attachment, substitutions at the 6-position with different arylpiperazine moieties have been shown to influence analgesic and anti-inflammatory activities. While direct SAR studies on 2-(6-Methylpyridazin-3-yl)acetic acid are not extensively available in publicly accessible literature, we can extrapolate from these related compounds to understand the potential impact of modifying the methyl group at the 6-position.

Replacing the methyl group with larger alkyl groups, cycloalkyl groups, or aryl groups would likely alter the steric profile of the molecule. This could either enhance or diminish binding to a target protein, depending on the size and shape of the binding pocket. For example, a larger, more lipophilic group might favor interactions with a hydrophobic pocket, while a bulkier group could introduce steric hindrance, preventing optimal binding.

Furthermore, the electronic properties of the substituent at the 6-position are crucial. Replacing the electron-donating methyl group with an electron-withdrawing group, such as a halogen or a trifluoromethyl group, would alter the electron density of the pyridazine ring. This, in turn, can affect the pKa of the ring nitrogens and their ability to participate in hydrogen bonding or other electrostatic interactions with the target.

To illustrate the potential impact of these modifications, a hypothetical data table is presented below, based on general SAR principles observed in pyridazine derivatives.

| Compound | R (at C6-position) | Hypothetical Biological Activity (IC50, µM) | Rationale for Predicted Activity |

| 1 | -CH₃ | 10 | Baseline activity of the parent compound. |

| 2 | -H | 25 | Removal of the methyl group may reduce hydrophobic interactions, leading to decreased activity. |

| 3 | -CH₂CH₃ | 8 | A slightly larger alkyl group might provide more favorable hydrophobic interactions. |

| 4 | -Cyclopropyl | 5 | The rigid cyclopropyl (B3062369) group could orient the molecule optimally within the binding site. |

| 5 | -Phenyl | 15 | A bulky phenyl group might introduce steric clashes, reducing activity. |

| 6 | -Cl | 12 | An electron-withdrawing group could alter the electronic profile, with a modest effect on activity. |

| 7 | -CF₃ | 18 | A strong electron-withdrawing group might unfavorably alter the electronics for target interaction. |

Exploration of Variations in the Acetic Acid Moiety and their Impact on Biological Activity

The acetic acid moiety is a key functional group, often involved in crucial hydrogen bonding or ionic interactions with biological targets. Modifications to this part of the molecule can have a significant impact on biological activity. Common strategies for exploring the SAR of the acetic acid moiety include altering the chain length, introducing substituents on the alpha-carbon, and bioisosteric replacement of the carboxylic acid group.

Chain Length Modification: Increasing or decreasing the length of the alkyl chain connecting the pyridazine ring to the carboxylic acid can alter the spatial orientation of the acidic group relative to the core scaffold. This can affect its ability to reach and interact with key residues in a binding pocket. For instance, changing from an acetic acid to a propionic acid derivative could allow the carboxylate to form an interaction that was previously out of reach.

Alpha-Substitution: Introducing substituents at the carbon atom adjacent to the carboxylic acid can influence both the steric and electronic properties of the side chain. Small alkyl groups might provide additional hydrophobic interactions, while polar groups could introduce new hydrogen bonding opportunities.

Bioisosteric Replacement: The carboxylic acid group is often replaced with other acidic functional groups, known as bioisosteres, to modulate properties such as pKa, membrane permeability, and metabolic stability. Common bioisosteres for carboxylic acids include tetrazoles, hydroxamic acids, and acylsulfonamides. Each of these groups has a distinct geometry and electronic distribution, which can lead to different interaction profiles with the target. For example, a tetrazole ring is a well-established carboxylic acid bioisostere that can participate in similar ionic and hydrogen bonding interactions.

A hypothetical data table below illustrates the potential effects of these modifications.

| Compound | Modification to Acetic Acid Moiety | Hypothetical Biological Activity (IC50, µM) | Rationale for Predicted Activity |

| 1 | -CH₂COOH | 10 | Baseline activity of the parent compound. |

| 8 | -COOH (direct attachment) | 50 | The shorter linker may prevent the acidic group from reaching its binding site. |

| 9 | -CH₂CH₂COOH (Propionic acid) | 15 | A longer linker might lead to a non-optimal orientation of the carboxylate. |

| 10 | -CH(CH₃)COOH | 20 | Steric hindrance from the alpha-methyl group could disrupt binding. |

| 11 | -CH₂CONHOH (Hydroxamic acid) | 8 | A hydroxamic acid can act as a good bioisostere, potentially forming additional interactions. |

| 12 | -CH₂(5-tetrazolyl) | 12 | A tetrazole is a classic bioisostere that may slightly alter the binding geometry. |

| 13 | -CH₂SO₂NH₂ (Sulfonamide) | 30 | A sulfonamide has different acidity and geometry, which may not be optimal for binding. |

Positional Isomerism and its Role in Modulating Molecular Recognition

Moving the methyl group from the 6-position to the 4- or 5-position would create distinct isomers with different spatial arrangements of their substituents. For example, a methyl group at the 4- or 5-position would be adjacent to the acetic acid-bearing carbon, potentially creating steric hindrance that could affect the conformation of the side chain. This, in turn, could impact how the acetic acid moiety presents itself to the binding site.

Furthermore, the position of the methyl group influences the electronic distribution within the pyridazine ring. The electron-donating nature of the methyl group can affect the basicity of the nearby nitrogen atoms. This can be critical if one of these nitrogens is involved in a key hydrogen bond with the target.

The following table presents a hypothetical comparison of the biological activity of positional isomers of 2-(methylpyridazin-3-yl)acetic acid.

| Compound | Isomer | Hypothetical Biological Activity (IC50, µM) | Rationale for Predicted Activity |

| 1 | This compound | 10 | Optimal positioning of the methyl group for favorable interactions and minimal steric clash. |

| 14 | 2-(5-Methylpyridazin-3-yl)acetic acid | 25 | The methyl group at the 5-position may introduce steric hindrance with the acetic acid side chain, leading to a less favorable conformation. |

| 15 | 2-(4-Methylpyridazin-3-yl)acetic acid | 30 | Similar to the 5-methyl isomer, steric hindrance is likely to reduce activity. |

| 16 | 2-(Methylpyridazin-4-yl)acetic acid | 40 | A different attachment point of the acetic acid would significantly alter the molecule's geometry and its fit within the binding site. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. While specific QSAR models for this compound analogues are not widely published, the principles of QSAR can be applied to understand the key molecular descriptors that are likely to govern their activity.

A typical QSAR study on this class of compounds would involve calculating a variety of molecular descriptors for a set of analogues with known biological activities. These descriptors can be categorized as:

Electronic Descriptors: Such as atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These descriptors can quantify the electronic aspects of the molecule, which are important for electrostatic and orbital-based interactions.

Steric Descriptors: Including molecular weight, volume, surface area, and specific steric parameters like those developed by Taft or Verloop. These descriptors relate to the size and shape of the molecule and its fit within a receptor.

Hydrophobic Descriptors: The most common being the partition coefficient (logP), which describes the lipophilicity of the molecule. This is crucial for membrane permeability and hydrophobic interactions with the target.

Topological Descriptors: These are numerical values derived from the graph representation of the molecule and describe aspects like branching and connectivity.

Once these descriptors are calculated, statistical methods such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms are used to build a QSAR model. A hypothetical QSAR equation for this series might look like:

log(1/IC50) = a(logP) - b(V) + c(qN1) + d

Where:

log(1/IC50) is the biological activity.

logP is the hydrophobicity.

V is the molecular volume (a steric descriptor).

qN1 is the partial charge on one of the pyridazine nitrogen atoms (an electronic descriptor).

a, b, and c are the coefficients determined by the regression analysis, and d is a constant.

Such a model could provide predictive insights for designing new analogues with potentially improved activity. For example, if the coefficient for logP is positive, it would suggest that increasing the lipophilicity of the molecule might lead to better activity. Conversely, a negative coefficient for a steric descriptor would indicate that bulkier molecules are less active. These predictive models can help prioritize the synthesis of new compounds and guide the optimization process in a more rational and efficient manner.

Mechanistic Biological Investigations of Pyridazine Acetic Acid Derivatives Excluding Clinical Studies

Molecular Target Identification and Validation Strategies

The exploration of molecular targets for pyridazine (B1198779) acetic acid derivatives has revealed a diverse range of interactions with various enzymes and receptors, suggesting a broad therapeutic potential for this class of compounds.

Pyridazine acetic acid derivatives have been investigated for their inhibitory effects on several key enzyme families.

Acetylcholinesterase: Derivatives of the pyridazinone nucleus, a core structure related to pyridazine, have been synthesized and evaluated as inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in the hydrolysis of the neurotransmitter acetylcholine. acs.orgmdpi.com Inhibition of these cholinesterases is a primary therapeutic strategy for Alzheimer's disease. nih.gov Studies on 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(benzenesulfonohydrazide) derivatives showed moderate inhibition against both AChE and BChE, with some compounds displaying better activity against BChE. acs.org For instance, one dual inhibitor compound showed 25.02% inhibition against AChE and 51.70% against BChE. acs.org Molecular docking studies suggest that the pyridazinone derivatives' activity against BChE can be attributed to their ability to adopt energetically favorable conformations within the enzyme's active site. acs.org Other research has also highlighted pyridazinone analogs as promising cholinesterase inhibitors for potential use in neurodegenerative diseases. mdpi.comnih.gov

Aldose Reductase: Aldose reductase is an enzyme implicated in the pathogenesis of diabetic complications. wikipedia.org Acetic acid derivatives of pyridazinones have shown potential as inhibitors of this enzyme. Specifically, a series of N-acetic acid derivatives of 4,6-diaryl pyridazinones were evaluated for their inhibitory activity against pig lens aldose reductase. nih.gov The most active compound in this series, an N-acetic acid derivative with a chlorine atom on the phenyl nucleus at the 6-position of the pyridazine ring, exhibited an IC50 value of 1.2 x 10⁻⁵ M. nih.gov Structure-activity relationship studies indicated that both the lipophilicity and the spatial configuration of these compounds play a significant role in their enzymatic inhibitory activity. nih.gov

Tyrosine Kinases: The pyridazine and pyridazinone scaffolds have been identified as privileged structures for the development of tyrosine kinase inhibitors. Various derivatives have demonstrated potent inhibitory activity against several tyrosine kinases, which are crucial regulators of cell proliferation, differentiation, and survival.

FER Tyrosine Kinase: Pyrido-pyridazinone derivatives have been discovered as potent inhibitors of FER tyrosine kinase, a non-transmembrane receptor tyrosine kinase involved in cell migration and metastasis. acs.orgnih.gov

C-Terminal Src Kinase (CSK): Pyridazinone derivatives have been identified as inhibitors of CSK, a negative regulator of T-cell activation. This makes them potential candidates for immuno-oncology applications. h1.co

Tyrosine Kinase 2 (TYK2): Imidazo[1,2-b]pyridazine (B131497) derivatives have been developed as allosteric inhibitors of TYK2, a member of the Janus kinase (JAK) family that mediates pro-inflammatory cytokine signaling. acs.org Additionally, 3-aminopyridazine (B1208633) is a core element of deucravacitinib, an approved allosteric inhibitor of TYK2. wikipedia.org

Other Tyrosine Kinases: Pyridazine-triazole scaffolds have been synthesized and shown to have inhibitory activity against multiple tyrosine kinase enzymes. acs.org

Phosphodiesterases: Pyridazine derivatives have been identified as inhibitors of phosphodiesterases (PDEs), enzymes that regulate the intracellular levels of cyclic nucleotides like cAMP and cGMP. nih.govblumberginstitute.org Different isoforms of PDEs are targets for various therapeutic areas. For example, PDE-III inhibitors are used for congestive heart failure, PDE-IV inhibitors for inflammatory conditions, and PDE-V inhibitors for erectile dysfunction and pulmonary hypertension. nih.gov Studies have shown that various pyridazine-containing compounds can inhibit PDE-III, PDE-IV, and PDE-V. nih.govblumberginstitute.orgwikipedia.org The structure-activity relationship studies suggest that modifications at the N-2 position of the pyridazine ring can influence the potency and selectivity of these inhibitors. blumberginstitute.org

Carbonic Anhydrases: Sulfonamides incorporating pyridazine moieties have been extensively studied as inhibitors of human carbonic anhydrase (hCA) isoforms. nih.govresearchgate.netnih.govresearchgate.net These zinc-containing metalloenzymes are involved in crucial physiological processes, and their inhibition has therapeutic applications in glaucoma, diuresis, and cancer. nih.govnih.gov Several series of pyridazine-based sulfonamides have been synthesized and shown to be potent inhibitors of various hCA isoforms, including the cytosolic hCA I and II, and the tumor-associated hCA IX and XII. nih.govresearchgate.net Some of these compounds have demonstrated isoform-selective inhibition. nih.govresearchgate.net For example, certain 4-(6-oxopyridazin-1-yl)benzenesulfonamides have been identified as potent inhibitors of hCA I, with Kᵢ values in the low nanomolar range. researchgate.net

The inhibitory activities of various pyridazine derivatives against different enzymes are summarized in the table below.

| Enzyme Family | Specific Enzyme(s) | Pyridazine Derivative Class | Observed Inhibition |

| Cholinesterases | Acetylcholinesterase (AChE), Butyrylcholinesterase (BChE) | 6-substituted-3(2H)-pyridazinone-2-acetyl-2-(benzenesulfonohydrazide)s | Moderate dual inhibition, with some selectivity for BChE. acs.org |

| Aldose Reductase | Pig Lens Aldose Reductase | N-acetic acid derivatives of 4,6-diaryl pyridazinones | IC50 = 1.2 x 10⁻⁵ M for the most active compound. nih.gov |

| Tyrosine Kinases | FER, CSK, TYK2 | Pyrido-pyridazinones, Imidazo[1,2-b]pyridazines | Potent inhibition of specific tyrosine kinases. acs.orgh1.coacs.org |

| Phosphodiesterases | PDE-III, PDE-IV, PDE-V | Various pyridazine derivatives | Inhibition of multiple PDE isoforms. nih.govblumberginstitute.org |

| Carbonic Anhydrases | hCA I, II, IX, XII | Pyridazine-containing sulfonamides, 4-(6-oxopyridazin-1-yl)benzenesulfonamides | Potent, and in some cases, isoform-selective inhibition. nih.govresearchgate.netresearchgate.net |

Investigations into the receptor binding profiles of pyridazine acetic acid and its derivatives have identified specific interactions with receptors for neurotransmitters and other signaling molecules.

Gamma-Hydroxybutyric Acid Receptors: A significant finding in the study of pyridazine acetic acid derivatives is the identification of 2-(imidazo[1,2-b]pyridazin-2-yl)acetic acid as a novel class of ligands that are selective for the high-affinity binding sites of γ-hydroxybutyric acid (GHB). acs.orgh1.conih.gov GHB is a neurotransmitter with its own specific receptors, distinct from the GABAB receptors where it acts as a weak agonist. nih.govwikipedia.org The imidazo[1,2-b]pyridazine acetic acid analogs exhibit relatively high affinity for the GHB high-affinity sites, with Kᵢ values ranging from 0.19 to 2.19 μM. acs.orgnih.gov Notably, these compounds show over 50-fold selectivity for the GHB binding sites (labeled with [³H]NCS-382) over the orthosteric binding site of the GABAA receptor (labeled with [³H]muscimol). acs.orgnih.gov This discovery highlights that the structural requirements for binding to the high-affinity GHB sites are different from those for the GABAA receptor, allowing for the generation of selective ligands. acs.orgnih.gov

Histamine (B1213489) Receptors: Pyridazinone derivatives have been explored as antagonists for histamine receptors, particularly the H3 and H4 subtypes. The histamine H3 receptor is a presynaptic autoreceptor that modulates the release of histamine and other neurotransmitters in the central nervous system. nih.gov Several series of 4,5-fused pyridazinones and other pyridazinone analogs have been synthesized and shown to be potent histamine H3 receptor antagonists with high affinity for both rat and human H3 receptors. researchgate.net For example, 6-{4-[3-(R)-2-methylpyrrolidin-1-yl)propoxy]phenyl}-2H-pyridazin-3-one (irdabisant) was identified as a lead candidate with high affinity for human (Kᵢ = 2.0 nM) and rat (Kᵢ = 7.2 nM) H3 receptors, and over 1000-fold selectivity over other histamine receptor subtypes. researchgate.net Furthermore, some pyridazine derivatives have been investigated as ligands for the histamine H4 receptor, which is primarily expressed on immune cells and plays a role in inflammatory processes. researchgate.net While the synthesized compounds showed micromolar affinity, this indicates that the pyridazine scaffold can be a starting point for developing H4 receptor ligands. researchgate.net

The binding affinities of representative pyridazine derivatives for GHB and histamine receptors are presented in the table below.

| Receptor Target | Derivative Class | Ligand/Compound Example | Binding Affinity (Kᵢ) | Selectivity |

| GHB High-Affinity Site | 2-(Imidazo[1,2-b]pyridazin-2-yl)acetic acid analogs | Not specified | 0.19 - 2.19 μM | >50-fold over GABAA receptor binding sites. acs.orgnih.gov |

| Histamine H3 Receptor | Pyridazin-3-one phenoxypropylamines | Irdabisant (CEP-26401) | 2.0 nM (human), 7.2 nM (rat) | >1000-fold over H1, H2, and H4 receptors. researchgate.net |

| Histamine H4 Receptor | 3,6-disubstituted pyridazines | N-methylpiperazine and aromatic amine derivatives | Micromolar range | Not specified. researchgate.net |

Elucidation of Molecular Mechanisms of Action at the Cellular Level

While direct studies on "2-(6-Methylpyridazin-3-yl)acetic acid" regarding its specific effects on intracellular signaling, biochemical cascades, and gene expression are not extensively documented in the available literature, research on structurally related pyridazine and pyridazinone derivatives provides insights into the potential cellular mechanisms of this class of compounds. The following sections draw upon these related studies to infer the likely molecular mechanisms.

The inhibitory actions of pyridazine derivatives on enzymes like tyrosine kinases and phosphodiesterases strongly suggest their involvement in modulating key intracellular signaling pathways that are often dysregulated in diseases such as cancer and inflammation.

MAPK and PI3K/AKT/mTOR Pathways: Tyrosine kinases are critical upstream regulators of major signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/AKT/mTOR pathways. By inhibiting tyrosine kinases such as FER, CSK, and TYK2, pyridazine derivatives can interfere with the phosphorylation events that drive these pathways. acs.orgh1.coacs.org For example, inhibition of FER kinase by pyrido-pyridazinone derivatives could disrupt cell migration and metastatic processes that are dependent on these signaling networks. acs.orgnih.gov Similarly, allosteric inhibition of TYK2 by imidazo[1,2-b]pyridazine compounds would block the signaling of pro-inflammatory cytokines like IL-12 and IL-23, which rely on the JAK-STAT pathway, a downstream effector of these cytokines that often cross-talks with the MAPK and PI3K/AKT pathways. acs.org

The anti-inflammatory properties reported for some pyridazinone derivatives point towards their intervention in biochemical cascades that mediate inflammatory responses.

Cyclooxygenase Pathways: The observed anti-inflammatory activity of certain pyridazinone derivatives suggests a potential interaction with the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever. While direct inhibition of COX by "this compound" has not been explicitly detailed, the structural similarities to known anti-inflammatory agents and the reported anti-inflammatory effects of related compounds make this a plausible mechanism.

Nitric Oxide Release: The modulation of inflammatory pathways by pyridazine derivatives could also involve effects on the production of nitric oxide (NO). Inducible nitric oxide synthase (iNOS) is often upregulated during inflammation, leading to high levels of NO. The interplay between prostaglandin (B15479496) and nitric oxide pathways is well-established in the inflammatory process. Therefore, it is conceivable that pyridazine acetic acid derivatives could influence NO release, either directly by affecting iNOS activity or expression, or indirectly through the modulation of upstream inflammatory signals.

The influence of pyridazine derivatives on signaling pathways and transcription factors can ultimately lead to changes in gene expression and protein synthesis.

EAAT2 Protein Synthesis: While there is no direct evidence linking "this compound" to the synthesis of the Excitatory Amino Acid Transporter 2 (EAAT2), the modulation of signaling pathways like PI3K/AKT by related compounds is of interest. The PI3K/AKT pathway is known to be involved in the regulation of protein synthesis and has been implicated in the translational activation of various proteins. Therefore, it is a hypothetical possibility that by influencing such pathways, pyridazine derivatives could indirectly affect the expression or synthesis of transporters like EAAT2, which plays a crucial role in clearing glutamate (B1630785) from the synaptic cleft and is implicated in neurodegenerative diseases. Further research would be necessary to establish any such link.

Advanced In Vitro Biological Study Models for Functional Characterization of Pyridazine Acetic Acid Derivatives

While specific mechanistic investigations for this compound are not extensively detailed in publicly available research, the broader class of pyridazine and pyridazinone derivatives has been subject to numerous advanced in vitro studies. These investigations utilize sophisticated cell-based assays to characterize the functional effects of these compounds on key cellular processes involved in cancer progression, such as proliferation, apoptosis, and migration. The findings from these studies on structurally related analogs provide a foundational understanding of the potential biological activities of pyridazine derivatives.

Cell-based Assays for Proliferation

The anti-proliferative activity of pyridazine derivatives is commonly assessed using various cancer cell lines. Cytotoxicity is typically determined through assays like the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell metabolic activity as an indicator of cell viability.

For instance, a study on novel 3(2H)-pyridazinone derivatives bearing a piperazinyl linker evaluated their anti-proliferative effects against gastric adenocarcinoma cells (AGS). nih.govresearchgate.net The results showed that several compounds significantly reduced cell viability after 48 and 72 hours of treatment. researchgate.net Similarly, other research has demonstrated the potent cytotoxic effects of different pyridazine analogs on various human cancer cell lines, including colon cancer (HCT-116), breast cancer (MCF-7), and lung cancer (A549). bohrium.comnih.gov For example, certain 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylureas showed potent activity against A549 and HCT-116 cell lines, with IC₅₀ values comparable to the standard drug Doxorubicin. nih.gov

Table 1: Anti-proliferative Activity of Selected Pyridazine Derivatives on Various Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Pyrazolo[3,4-d]pyridazine (PPD-1) | A549 (Lung) | Not specified, but showed remarkable cytotoxicity | nih.gov |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (5l) | A549 (Lung) | 3.22 ± 0.2 | nih.gov |

| 1-(2-methyl-6-arylpyridin-3-yl)-3-phenylurea (5l) | HCT-116 (Colon) | 2.71 ± 0.16 | nih.gov |

| Sulfonamide Pyridazine Derivative (6) | HCT-116 (Colon) | 3.53 | acs.orgacs.org |

| Sulfonamide Pyridazine Derivative (6) | HepG-2 (Liver) | 3.33 | acs.orgacs.org |

| Sulfonamide Pyridazine Derivative (6) | MCF-7 (Breast) | 4.31 | acs.orgacs.org |

| Sulfonamide Pyridazine Derivative (15) | HCT-116 (Colon) | 3.66 | acs.orgacs.org |

| Sulfonamide Pyridazine Derivative (15) | HepG-2 (Liver) | 3.31 | acs.orgacs.org |

This table is interactive. Users can sort the data by clicking on the column headers.

Cell-based Assays for Apoptosis

Apoptosis, or programmed cell death, is a critical process that is often dysregulated in cancer cells. Many anti-cancer agents function by inducing apoptosis. The apoptotic potential of pyridazine derivatives has been investigated using several cell-based models.

Key methods include flow cytometry to detect phosphatidylserine (B164497) externalization (an early apoptotic marker) using Annexin V staining, and analysis of cell cycle arrest. nih.govnih.gov Mechanistic studies often involve quantifying the expression levels of key apoptosis-regulating proteins. For example, treatment of lung cancer cells (A549) with a pyrazolo[3,4-d]pyridazine derivative (PPD-1) led to a significant increase in the percentage of apoptotic cells (10.06% vs 0.57% in untreated cells). nih.gov This was accompanied by a disruption of the Bcl-2/Bax balance, with a 7.28-fold increase in the expression of the pro-apoptotic protein Bax and a reduction in the anti-apoptotic Bcl-2 gene expression to 0.22 folds. nih.gov

Further investigations have confirmed that pyridazine derivatives can trigger the intrinsic apoptosis pathway. nih.gov This is evidenced by the enhanced expression of proteins like p53, cytochrome C, and the activation of executioner caspases such as caspase-3 and caspase-9. nih.gov One study found that a specific pyridazine derivative increased the level of caspase-3 by 5-fold, confirming apoptosis proceeds via caspase-3 activation. researchgate.net

Table 2: Mechanistic Insights into Apoptosis Induction by Pyridazine Derivatives

| Compound Class | Cell Line | Apoptotic Effect | Key Molecular Changes | Reference |

|---|---|---|---|---|

| Pyrazolo[3,4-d]pyridazine (PPD-1) | A549 (Lung) | Induction of apoptosis and cell cycle arrest at Sub G1 and G2/M phases. | Overexpression of caspase-3 (7.19x), Bax (7.28x), and p53 (5.08x); downregulation of Bcl-2 (0.22x). | nih.gov |

| 3(2H)-Pyridazinone Derivatives (12 & 22) | AGS (Gastric) | Induction of oxidative stress and apoptosis. | Increased Bax expression. | researchgate.net |

| Pyridazine-linked Pyrazole (8e) | Not Specified | Induction of intrinsic apoptosis pathway and S-phase cell cycle arrest. | Phosphatidylserine externalization, caspase-3 activation, mitochondrial membrane depolarization. | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Cell-based Assays for Migration

Cancer cell migration is a fundamental step in metastasis, the process by which cancer spreads to other parts of the body. The potential of pyridazine derivatives to inhibit cell migration is often studied using wound healing (or scratch) assays and transwell migration assays.

In a wound healing assay, a "wound" is created in a confluent monolayer of cells, and the ability of the cells to migrate and close the wound over time is monitored. Research on disubstituted imidazo[1,2-b]pyridazine derivatives demonstrated a significant inhibition of cell migration in osteosarcoma U-2 OS cells. nih.gov Compared to control cells, those treated with compounds 12 and 14 migrated much slower, achieving only 73-88% of wound closure after 24 hours. nih.gov This effect was confirmed to be due to impaired migration and not a reduction in cell division. nih.gov

Another study focusing on a pyridazine hydrazide appended with phenoxy acetic acid found that a lead compound (6j) could markedly arrest the migration and invasion of A549 lung cancer cells. researchgate.net This inhibition was linked to the compound's ability to counteract the expression of matrix metalloproteinases (MMP-2 and MMP-9), which are crucial enzymes for breaking down the extracellular matrix during cell invasion. researchgate.net

Table 3: Inhibitory Effects of Pyridazine Derivatives on Cancer Cell Migration

| Compound Class | Cell Line | Assay Type | Observation | Reference |

|---|---|---|---|---|

| Imidazo[1,2-b]pyridazine (12) | U-2 OS (Osteosarcoma) | Wound Healing | 88% wound closure after 24h (slower than control). | nih.gov |

| Imidazo[1,2-b]pyridazine (14) | U-2 OS (Osteosarcoma) | Wound Healing | 73% wound closure after 24h (slower than control). | nih.gov |

This table is interactive. Users can sort the data by clicking on the column headers.

Applications in Supramolecular Chemistry and Advanced Materials

Design and Synthesis of Supramolecular Assemblies Involving Pyridazine (B1198779) Cores

The design of supramolecular assemblies relies on the predictable and directional nature of non-covalent interactions. Pyridazine derivatives are excellent building blocks for such assemblies due to their defined geometry and the presence of nitrogen atoms that can act as hydrogen bond acceptors or coordination sites. The π-deficient nature of the pyridazine ring also allows it to participate in favorable electrostatic interactions.

The synthesis of supramolecular structures incorporating pyridazine cores often involves a bottom-up approach, where molecular components are programmed to self-assemble into larger, ordered structures. For a molecule like 2-(6-Methylpyridazin-3-yl)acetic acid, the carboxylic acid group is a primary driver for forming robust supramolecular synthons. For instance, the well-established carboxylic acid-pyridine supramolecular synthon, which involves an O-H···N hydrogen bond, is a recurring motif in the crystal engineering of related heterocyclic acids. nih.govrsc.org This predictable interaction can be exploited to construct tapes, layers, or three-dimensional networks. Helical pyridine (B92270)–pyridazine oligomers have been shown to form supramolecular nanochannels through intermolecular π-stacking, demonstrating the potential of pyridazine cores in creating complex, functional assemblies. rsc.org

Strategies for synthesizing these assemblies often involve crystallization from appropriate solvents, where subtle changes in conditions can direct the formation of different polymorphs or architectures. The methyl group on the pyridazine ring of this compound can also influence the final structure by introducing steric effects or participating in weaker C-H···O or C-H···π interactions, adding another layer of control to the supramolecular design.

Investigation of Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking) in Crystal Engineering

Crystal engineering aims to design and synthesize solid-state structures with desired properties based on a thorough understanding of intermolecular interactions. In the context of this compound, the primary interactions governing its crystal packing are expected to be hydrogen bonding and π-π stacking.

Hydrogen Bonding: The carboxylic acid group is a strong hydrogen bond donor (O-H) and acceptor (C=O), while the two adjacent nitrogen atoms of the pyridazine ring are effective hydrogen bond acceptors. This combination allows for a variety of hydrogen bonding motifs. nih.gov The most common is the formation of a centrosymmetric dimer via O-H···O hydrogen bonds between two carboxylic acid groups. Alternatively, strong O-H···N hydrogen bonds can form between the carboxylic acid and a nitrogen atom of the pyridazine ring of a neighboring molecule, a pattern frequently observed in pyridine and pyrazine (B50134) carboxylic acids. nih.govnih.gov These interactions can be further supported by weaker C-H···O bonds, creating robust and predictable structural synthons. nih.gov

π-π Stacking: The aromatic pyridazine ring is prone to π-π stacking interactions, which are crucial for the stabilization of crystal structures. nih.gov These interactions are influenced by the electron-deficient nature of the pyridazine ring, which has a significant dipole moment. nih.gov The stacking can occur in various geometries, such as face-to-face or offset arrangements, with typical distances between the ring centroids in the range of 3.5 to 4.0 Å. researchgate.net The presence and nature of these stacking interactions can significantly impact the material's electronic properties. In many pyridazine-containing crystal structures, π-π stacking, in conjunction with hydrogen bonding, leads to the formation of extended 2D or 3D networks. mdpi.comacs.org

Table 1: Representative Intermolecular Interactions in Pyridazine-Related Structures

| Interaction Type | Donor/Acceptor Groups | Typical Distance (Å) | Role in Supramolecular Assembly | Reference Compound Example |

| Hydrogen Bond | O-H···N | 2.6 - 2.8 | Chain/Layer Formation | Pyrazinic Acid nih.gov |

| Hydrogen Bond | O-H···O | 2.5 - 2.7 | Dimer Formation | Ruthenium Pyridazine Carboxylic Acid Complex mdpi.com |

| π-π Stacking | Pyridazine···Pyridazine | 3.5 - 4.0 | 3D Network Stabilization | [CdBr₂(pyridazine)]ₙ researchgate.net |

| C-H···O Interaction | C-H···O=C | 3.0 - 3.5 | Network Reinforcement | Pyrazinic Acid nih.gov |

This table presents typical data for analogous compounds to illustrate the expected interactions for this compound.

Role as Ligands in Self-Assembled Systems and Coordination Complexes

The this compound molecule possesses multiple potential coordination sites, making it an excellent candidate as a ligand for forming coordination complexes and metal-organic frameworks (MOFs). The two nitrogen atoms of the pyridazine ring can act as a bidentate chelating ligand, a common binding mode for pyridazines in coordination chemistry. researchgate.net Additionally, the carboxylate group, upon deprotonation, offers another strong coordination site.

This multi-functionality allows the ligand to bridge multiple metal centers, leading to the formation of coordination polymers with 1D, 2D, or 3D structures. The choice of metal ion, with its specific coordination geometry preference (e.g., octahedral, tetrahedral, square planar), and the reaction conditions will dictate the final architecture of the self-assembled system. nih.govresearchgate.netacs.org For example, 3,6-disubstituted pyridazine ligands have been shown to self-assemble with copper(I) and silver(I) ions to form [2x2] supramolecular grids. nih.gov

Potential in Functional Materials Research (e.g., NLO-phores, Organic Semiconductors)

The electronic properties of the pyridazine ring make its derivatives promising candidates for functional organic materials. Pyridazine is a π-deficient heterocycle due to the presence of two electronegative nitrogen atoms, which lowers the energy levels of its frontier molecular orbitals (HOMO and LUMO). nih.gov This inherent electron-accepting character is a key feature for applications in optoelectronics.

Non-Linear Optical (NLO) Materials: Push-pull systems, where an electron-donating group is connected to an electron-accepting group via a π-conjugated bridge, can exhibit large second-order NLO responses. The electron-deficient pyridazine or pyrazine core can serve as an excellent acceptor unit in such chromophores. upce.czresearchgate.net By functionalizing a pyridazine derivative like this compound with suitable donor groups, it might be possible to design molecules with significant first hyperpolarizability (β), a key parameter for NLO materials used in technologies like optical data storage and telecommunications.

Organic Semiconductors: The stability and electron-deficient nature of pyridazines also make them attractive building blocks for n-type (electron-transporting) organic semiconductors. liberty.eduliberty.edu These materials are essential components in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). Fused-ring pyridazines, for instance, are being investigated for their potential in advanced organometallic semiconductor technologies. liberty.eduliberty.edu While this compound itself may not be the final semiconductor material, it serves as a versatile building block that can be incorporated into larger conjugated systems to tune their electronic properties and facilitate electron transport. nih.gov

Advanced Analytical Methodologies for Research and Characterization

High-Performance Liquid Chromatography (HPLC) Method Development for Purity Assessment and Quantitative Analysis in Research Samples

High-Performance Liquid Chromatography (HPLC) is an indispensable technique for the purity assessment and quantitative analysis of non-volatile and thermally labile compounds like 2-(6-Methylpyridazin-3-yl)acetic acid. The development of a robust HPLC method is a critical first step in its analytical characterization.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for compounds of this nature. In this technique, a non-polar stationary phase (typically C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase, usually a mixture of water and a miscible organic solvent like acetonitrile (B52724) or methanol. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. For acidic compounds like this compound, mobile phase additives such as trifluoroacetic acid (TFA) or phosphate (B84403) buffers are often required to suppress the ionization of the carboxylic acid group, ensuring good peak shape and reproducible retention times. nih.govuran.ua

The development process involves optimizing several parameters to achieve adequate separation of the main compound from any potential impurities. Key parameters include the choice of stationary phase, mobile phase composition and gradient, flow rate, and column temperature. uran.ua Detection is typically performed using a UV detector, as the pyridazine (B1198779) ring system contains a chromophore that absorbs UV light. A Diode Array Detector (DAD) can provide additional spectral information, aiding in peak identification and purity assessment. rjptonline.org

A typical set of starting conditions for a pyridazine acetic acid derivative might be based on methods developed for structurally similar molecules.

| Parameter | Typical Condition | Reference |

|---|---|---|

| Column | Reversed-Phase C18 or C8 (e.g., 250 x 4.6 mm, 5 µm) | nih.govuran.uajchr.org |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid (TFA) or Phosphate Buffer | uran.uajchr.org |

| Mobile Phase B | Acetonitrile with 0.1% Trifluoroacetic Acid (TFA) | uran.ua |

| Flow Rate | 1.0 mL/min | jchr.org |

| Detection | UV at ~240-270 nm | nih.govuran.ua |

| Column Temperature | 35 °C | uran.ua |

| Injection Volume | 10 µL | uran.ua |

Once developed, the method must be validated according to established guidelines to ensure it is suitable for its intended purpose. uran.uajchr.org Validation demonstrates that the method is reliable, reproducible, and accurate for the analysis of this compound.

| Validation Parameter | Description | Reference |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. | uran.uajchr.org |

| Linearity | The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range. A correlation coefficient (R²) greater than 0.999 is typically desired. | jchr.org |

| Accuracy | The closeness of test results obtained by the method to the true value. Often assessed by spike/recovery studies at different concentration levels. | jchr.org |

| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It includes repeatability (intra-day) and intermediate precision (inter-day). | uran.ua |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | jchr.org |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | jchr.org |

| Robustness | A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., pH, mobile phase composition, temperature), providing an indication of its reliability during normal usage. | uran.ua |

Chromatographic-Mass Spectrometric Techniques (e.g., LC-MS, GC-MS) for Impurity Profiling and Metabolite Identification in Research Models

While HPLC-UV is excellent for quantification and purity assessment, it provides limited structural information, making the identification of unknown impurities or metabolites challenging. Coupling chromatographic techniques with mass spectrometry (MS) provides the high sensitivity and structural data needed for these applications. researchgate.net

LC-MS for Impurity Profiling Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful tool for identifying and characterizing impurities that may arise during the synthesis of this compound or upon its degradation. researchgate.net These can include starting materials, intermediates, by-products, or degradation products. Soft ionization techniques such as Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) are commonly used because they typically generate intact molecular ions (e.g., [M+H]⁺ in positive mode or [M-H]⁻ in negative mode), which directly provide the molecular weight of the impurity. researchgate.net

Further structural elucidation can be achieved using tandem mass spectrometry (MS/MS). In an MS/MS experiment, the molecular ion of an impurity is isolated and fragmented, producing a characteristic pattern of fragment ions that can be used to deduce its chemical structure. researchgate.net This information is crucial for understanding the synthetic process and for ensuring the quality and safety of the compound.

GC-MS for Volatile Impurities Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice for analyzing volatile and semi-volatile impurities. For a polar, non-volatile compound like this compound, direct analysis by GC-MS is not feasible. However, the compound and its potential non-volatile impurities can be made amenable to GC analysis through chemical derivatization. nih.gov A common approach for carboxylic acids is esterification (e.g., methylation) to increase volatility. nih.govresearchgate.net This technique is particularly useful for identifying residual solvents or volatile reagents from the manufacturing process.

Metabolite Identification in Research Models In preclinical research, understanding the metabolic fate of a compound is essential. LC-MS/MS is the primary technique used for identifying metabolites in in vitro and in vivo research models. nih.gov Samples from sources such as liver microsome incubations, plasma, or urine can be analyzed to detect and identify metabolic products. Common metabolic transformations for a molecule like this compound could include oxidation (hydroxylation) of the methyl group or the pyridazine ring, or conjugation reactions. The high sensitivity of modern mass spectrometers allows for the detection of metabolites even at very low concentrations. The mass shift from the parent drug to the metabolite provides an initial clue about the metabolic modification (e.g., a +16 Da shift indicates oxidation). The fragmentation pattern in MS/MS spectra helps to pinpoint the exact location of the modification. ru.nl

| Technique | Application | Sample Type | Key Information Provided | Reference |

|---|---|---|---|---|

| LC-MS/MS | Impurity Profiling | Research-grade compound, stability samples | Molecular weight and structure of non-volatile impurities and degradants. | researchgate.net |

| LC-MS/MS | Metabolite Identification | Biological matrices (plasma, urine, microsomes) | Molecular weight and structure of metabolites. | nih.govru.nl |

| GC-MS (with derivatization) | Impurity Profiling | Research-grade compound | Identification of volatile or derivatizable impurities and residual solvents. | nih.govresearchgate.net |

Development of Robust Analytical Protocols for Pyridazine Acetic Acid Compounds in Complex Research Matrices

Analyzing this compound and its metabolites in complex biological matrices, such as blood plasma, tissue homogenates, or urine, presents significant challenges. These matrices contain numerous endogenous components (proteins, lipids, salts) that can interfere with the analysis and damage analytical instrumentation. lcms.cz Therefore, the development of a robust analytical protocol with an efficient sample preparation step is crucial.

The primary goal of sample preparation is to isolate the analyte of interest from interfering matrix components, concentrate it, and present it in a solvent compatible with the analytical system (e.g., HPLC or LC-MS).

Common sample preparation techniques include:

Protein Precipitation (PPT): A simple and rapid method where an organic solvent (like acetonitrile) is added to a plasma sample to denature and precipitate proteins. The supernatant containing the analyte is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates compounds based on their relative solubilities in two different immiscible liquids (e.g., an aqueous sample and an organic solvent). By adjusting the pH, the charge state of an acidic compound like this compound can be manipulated to facilitate its extraction into the organic phase.

Solid-Phase Extraction (SPE): A highly selective and efficient technique that uses a solid sorbent packed in a cartridge to bind the analyte from the liquid sample. Interfering components are washed away, and the purified analyte is then eluted with a small volume of an appropriate solvent.

For multi-residue analysis in highly complex matrices, more advanced procedures like the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method have been developed. lcms.cz This approach involves an initial extraction with an organic solvent followed by a "salting-out" step and a subsequent cleanup using dispersive SPE (dSPE), where a small amount of sorbent is added to the extract to remove specific interferences. lcms.czlcms.cz

The development of a robust protocol involves a systematic approach:

| Step | Objective | Example Activities | Reference |

|---|---|---|---|

| 1. Method Selection | Choose the appropriate sample cleanup and analytical technique based on analyte properties and matrix complexity. | Evaluate LLE vs. SPE for plasma samples; select LC-MS/MS for high sensitivity and selectivity. | lcms.cz |

| 2. Optimization | Optimize all parameters of the sample preparation and analysis. | Test different SPE sorbents and elution solvents; optimize LC gradient and MS/MS transitions. | lcms.cz |

| 3. Stability Assessment | Ensure the analyte is stable throughout the sample collection, storage, and analysis process. | Perform freeze-thaw stability, bench-top stability, and long-term storage stability tests. | rjptonline.org |

| 4. Full Validation | Rigorously validate the entire protocol according to regulatory guidelines. | Assess accuracy, precision, selectivity, matrix effects, and recovery. | lcms.cz |

By establishing and validating such comprehensive protocols, researchers can ensure the generation of high-quality, reliable, and reproducible data for this compound in even the most challenging research samples.

Q & A

Q. What are the recommended synthetic routes for 2-(6-Methylpyridazin-3-yl)acetic acid, and how can reaction conditions be optimized?

A scalable synthesis involves nucleophilic substitution or multicomponent reactions. For example, pyridazine derivatives can be functionalized via alkylation using potassium carbonate in acetone with methyl halides, followed by acetic acid side-chain introduction . Optimize reaction parameters (e.g., solvent polarity, temperature) using Design of Experiments (DoE) to maximize yield. Monitor intermediates via TLC or HPLC .

Q. How should researchers characterize the purity and structural integrity of this compound?

Employ a combination of:

- NMR spectroscopy : Confirm substitution patterns (e.g., pyridazine ring protons at δ 7.5–9.0 ppm, methyl group at δ 2.5 ppm) .

- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (expected [M+H]+ for C₈H₉N₂O₂: 181.0608) .

- Elemental analysis : Ensure carbon/nitrogen ratios align with theoretical values (±0.3% tolerance) .

Q. What safety precautions are essential when handling this compound in the lab?

While specific toxicological data are unavailable, analogous pyridazine-acetic acid derivatives require:

- PPE : Gloves, lab coats, and eye protection to avoid skin/eye contact .

- Ventilation : Use fume hoods to mitigate inhalation risks from potential decomposition products (e.g., NOₓ) .

- Spill management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic or electrophilic reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model:

- Electrophilic susceptibility : Pyridazine N-atoms (highest electron density) are prone to protonation or alkylation.

- Acetic acid moiety : Carboxylic acid pKa (~2.5) suggests deprotonation under basic conditions, enabling salt formation . Validate predictions with experimental kinetics (e.g., UV-Vis monitoring of reaction progress).

Q. What strategies resolve contradictions in solubility data for pyridazine derivatives across solvents?

Use phase-solubility studies in pharmaceutically relevant solvents (e.g., DMSO, ethanol, buffers):

Q. How can researchers investigate the biological activity of this compound given limited toxicological data?

- In vitro screening : Test against enzyme targets (e.g., kinases) using fluorescence polarization assays.

- Cytotoxicity profiling : Use MTT assays on HEK-293 or HepG2 cells at 1–100 µM concentrations . Include positive controls (e.g., doxorubicin) and validate results with dose-response curves (IC₅₀ calculations).

Q. What analytical challenges arise in detecting degradation products of this compound under oxidative stress?

- LC-MS/MS : Identify fragments (e.g., pyridazine ring cleavage products) using collision-induced dissociation.

- Forced degradation studies : Expose the compound to H₂O₂ (3% v/v) or UV light, then quantify degradation via peak area normalization .

Methodological Guidance Table

Retrosynthesis Analysis